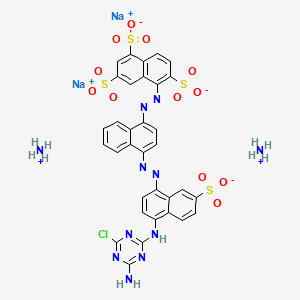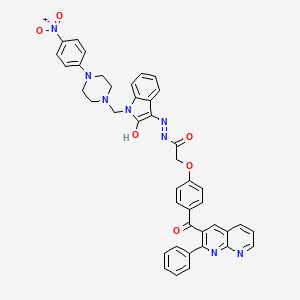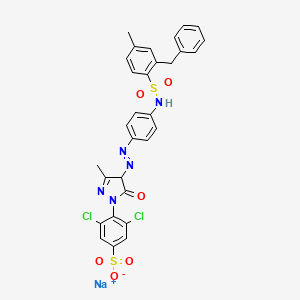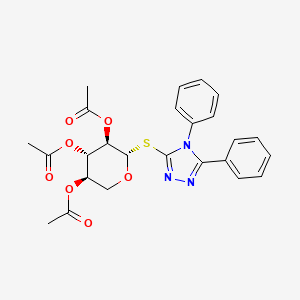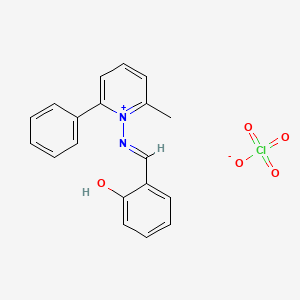
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel- is a complex organic compound belonging to the thiazolo-benzimidazole class
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,2-phenylenediamine with aromatic aldehydes and 2-mercaptoacetic acid. A metal-free photochemical approach using visible light irradiation in an aqueous ethanol medium at room temperature has been developed for efficient synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored, particularly in the context of antiviral and anticancer properties.
Medicine: The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor, making it a potential candidate for antiviral drugs.
Industry: Its unique chemical properties may be utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, as a non-nucleoside reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme, preventing the replication of viral RNA. The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
This compound is part of the thiazolo-benzimidazole class, which includes other compounds with similar structures and properties. Some similar compounds include:
Thiazolo(3,4-b)benzimidazole
Thiazolo(3,4-c)benzimidazole
Thiazolo(3,4-d)benzimidazole
These compounds share structural similarities but may differ in their chemical properties and biological activities
特性
CAS番号 |
217322-00-4 |
|---|---|
分子式 |
C16H12ClFN2S |
分子量 |
318.8 g/mol |
IUPAC名 |
(1R,3R)-1-(2-chloro-6-fluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H12ClFN2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |
InChIキー |
ANWLALHSVVQOAU-JDNHERCYSA-N |
異性体SMILES |
C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)F |
正規SMILES |
CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






